molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2

1-Naphthalenesulfonic acid

Cat. No.: B1198210
CAS No.: 85-47-2
M. Wt: 208.24 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Naphthalenesulfonic acid is known to interact with proteins such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and immune response.

Mode of Action

The interaction of this compound with its targets involves the formation of an ion-pair between the negatively charged sulfonate group of the compound and the positively charged amino acid residues of proteins . This interaction can lead to changes in the protein’s function and activity.

Biochemical Pathways

It has been suggested that the compound may influence the extrinsic pathway of blood coagulation

Pharmacokinetics

Given its chemical structure and water solubility , it can be inferred that the compound may be readily absorbed and distributed in the body. The metabolism and excretion of the compound would likely involve the liver and kidneys, respectively.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its protein targets. For instance, its interaction with EGFR could potentially influence cell growth and differentiation, while its interaction with LCK could affect immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s fluorescence intensity, a property often used in biochemical research, can vary depending on the surrounding solvent environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-Naphthalenesulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2B1. The binding of this compound to cytochrome P450 2B1 increases the enzyme’s activity, enhancing the demethylation of benzphetamine . This interaction is indicative of the compound’s role as both an effector and a reporter group in biochemical assays.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in cellular metabolism and gene expression, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to cytochrome P450 2B1, increasing its catalytic activity and enhancing the demethylation of benzphetamine . This binding interaction is crucial for the compound’s role as an effector molecule, influencing enzyme activity and subsequent biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term impact on cellular function. The stability of this compound in various experimental setups is crucial for its consistent biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it may lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s role in these pathways highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can impact its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and triphenylphosphine. The major products formed from these reactions include 1-naphthol, 1,5-naphthalene-disulfonic acid, and 1-naphthalenethiol .

Scientific Research Applications

1-Naphthalenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Naphthalenesulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in dye production and its role as a hydrophobic fluorescence probe in biochemical research.

Properties

IUPAC Name

naphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)
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InChI Key

PSZYNBSKGUBXEH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O
Source PubChem
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Molecular Formula

C10H8O3S
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DSSTOX Substance ID

DTXSID7048033
Record name Naphthalene-1-sulfonic acid
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Molecular Weight

208.24 g/mol
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Physical Description

Solid; [Merck Index] Grey powder; [Acros Organics MSDS]
Record name 1-Naphthalenesulfonic acid
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CAS No.

85-47-2, 25155-19-5, 68153-01-5, 68412-23-7
Record name 1-Naphthalenesulfonic acid
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Record name 1-Naphthalenesulfonic acid
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Record name Naphthalenesulfonic acid (mixed isomers)
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Record name Naphthalenesulfonic acids
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Record name Naphthalenesulfonic acid, di-C5-6-alkyl derivs.
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Record name Naphthalene-1-sulfonic acid
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Record name Naphthalenesulphonic acid
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Record name 1-NAPHTHALENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

Examples of a method of production of naphthalenesulfonic acid-formaldehyde condensate include condensation of naphthalenesulfonic acid with formaldehyde. The resultant condensate may be neutralized. Water-insoluble bi-products generated by neutralization may be removed. A specific process of the method is as follows. To produce naphthalenesulfonic acid, 1 mol of naphthalene is reacted with 1.2 to 1.4 mol of sulfuric acid for 2 to 5 hours at 150 to 165° C. to give a sulfonated product. To 1 mol of the sulfonated product is added formalin in an amount equivalent to 0.95 to 0.99 mol of formaldehyde dropwise for 3 to 6 hours at 85 to 95° C., and then condensated at 95 to 105° C. A neutralizing step may be then performed by adding water and a neutralizing agent to the condensate and reacting at 80 to 95° C. The neutralizing agent is preferably added in 1.0 to 1.1 times the molar amount to each of naphthalenesulfonic acid and unreacted sulfuric acid. Water insoluble matters generated by neutralization may be removed, preferably by filtration. Through these steps, an aqueous solution of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate is obtained. The aqueous solution can be used as the component (B) as is or by being added with other ingredients appropriately. A content of solid in the aqueous solution as the component (B) is, which may be varied according to applications, preferably 0.3 to 50% by weight, more preferably 5 to 45% by weight, and even more preferably 30 to 45% by weight, from the viewpoints of properties for dispersing a hydraulic powder and ease of handling depending on an adequate viscosity of the aqueous solution. The aqueous solution may further be dried and powderized to give a powder of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate according to need. The powder may be used as the powdery component (B). Drying and powderizing can be carried out by spray-drying, drum drying, freeze drying, or the like.
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Synthesis routes and methods II

Procedure details

500 g naphthalene (3.9 m) and 624 g sulfuric acid 98% (6.23 m) were charged to a reactor and mixed. The resulting mixture was then heated rapidly to 150° C. and agitated at 150° C. for 3 hours to obtain 1080 g of naphthalenesulfonic acid having the following properties:
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Synthesis routes and methods III

Procedure details

89.6 g naphthalene (0.7 m) and 70 g sulfuric acid 98% (0.7 m) were charged to a reactor and mixed. The mixture was then heated rapidly to 150° C. and agitated at 150° C. for 2 hours. Then 30 g sulfuric acid 98% (0.3 m) was added and agitated for an additional hour at 150° C.
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Synthesis routes and methods IV

Procedure details

128 g naphthalene (1.0 m) and 160 g sulfuric acid 98% (1.6 m) were charged to a reactor and mixed. This mixture was heated rapidly to 150° C. and agitated at 150° C. for 4 hours to obtain a naphthalenesulfonic acid having an acid value of 408.
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Synthesis routes and methods V

Procedure details

128 g (1 m) of naphthalene and 160 g (1.6 m) of sulfuric acid 98% by weight were mixed together in a reaction flask. The resulting agitated reaction mixture was heated rapidly to 155° C. and was reacted for 3 hours at 155° C. to obtain a naphthalenesulfonic acid and sulfuric acid mixture. This mixture contained about 20% free sulfuric acid and solidified at about 80° C. The mixture was used either in solid or melted form.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Naphthalenesulfonic acid?

A1: The molecular formula of this compound is C10H8O3S, and its molecular weight is 208.24 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, X-ray powder diffraction has been employed to study this compound dihydrate and its complex with 1,8-bis(dimethylamino)naphthalene (DMAN). []

Q3: Has this compound been investigated in the context of material science?

A3: While not extensively discussed, a study on star-shaped poly(N-isopropylacrylamide) used this compound derivative (8-anilino-1-naphthalenesulfonic acid ammonium salt hydrate) to study the supramolecular inclusion properties of the polymer. []

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound itself is not prominently featured as a catalyst in the provided research, a derivative, 2-iodoso-1-naphthalenesulfonic acid, has been shown to catalyze the alkaline hydrolysis of diphenyl (4-nitrophenyl) phosphate in the presence of hexadecyltrimethylammonium bromide. []

Q5: Have computational methods been employed to study this compound or its derivatives?

A5: Yes, in a study focusing on the interaction between bovine serum albumin (BSA) and rosmarinic acid, molecular docking and dynamics simulations were used to understand the binding mechanism at an atomic level. [] While this research doesn't directly involve this compound, it showcases the application of computational methods for analyzing molecular interactions, a technique potentially applicable to this compound as well.

Q6: How do structural modifications of this compound derivatives affect their activity?

A6: Research indicates that the position of the sulfonic acid group on the naphthalene ring influences the microbial degradation pathway. Pseudomonas sp. strain S-313 exhibited distinct degradation pathways for this compound and 2-Naphthalenesulfonic acid, yielding 1-naphthol and 2-naphthol, respectively. []

Q7: Are there any studies on the impact of substituents on the activity of this compound derivatives?

A7: Research on the microbial catabolism of naphthalenesulfonic acids by Pseudomonas species revealed that substituents on the naphthalene ring can influence the regioselectivity of enzymatic dioxygenation, impacting the degradation pathway. []

Q8: Is there information available on the stability of this compound under various conditions?

A8: Specific data on the stability of this compound under different conditions is limited in the provided research.

Q9: What analytical techniques are used for the quantification of this compound and related compounds?

A9: High-performance liquid chromatography (HPLC) has been employed to quantify 4-hydroxy-1-naphthalenesulfonic acid, an intermediate in the synthesis of the color additive FD&C Red No. 4. []

Q10: Are there any studies utilizing fluorescence spectroscopy with this compound or its derivatives?

A10: Yes, several studies employed fluorescence spectroscopy with 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative of this compound. For example, ANS served as a fluorescent probe to study:

  • Protein structure and interactions: ANS fluorescence helped characterize the binding site of tear lipocalin, [] assess the conformation of bovine and human serum albumin in the presence of stearic acid and sodium dodecylsulfate, [] and investigate the guest-binding properties of amphiphilic block copolymers. []
  • Membrane properties: The impact of sodium salicylate on the permeability of rat small intestinal brush border membrane vesicles was investigated using ANS fluorescence polarization. []

Q11: Is there information on the biodegradability of this compound?

A11: Yes, research indicates that certain Pseudomonas species can utilize this compound as their sole sulfur source for growth, suggesting biodegradability. [] This microbial desulfonation process plays a crucial role in the environmental fate of sulfonated aromatic compounds.

Q12: What are the byproducts of this compound degradation?

A12: Studies show that microbial degradation of this compound can lead to the formation of 1-naphthol, ammonia, and sulfite. [, ] The specific byproducts and the degradation pathway can vary depending on the microbial species and environmental conditions.

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